molecular formula C32H30N2O2 B086478 Solvent Blue 104 CAS No. 116-75-6

Solvent Blue 104

Cat. No.: B086478
CAS No.: 116-75-6
M. Wt: 474.6 g/mol
InChI Key: DMDRBXCDTZRMHZ-UHFFFAOYSA-N
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Mechanism of Action

Solvent Blue 104, also known as 1,4-Bis(mesitylamino)anthraquinone or C.I. This compound, is an organic dye with the molecular formula C32H30N2O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are the materials it is intended to color. These can include textiles, plastics, and leather . The dye interacts with these materials, binding to their surfaces and imparting a deep blue color.

Mode of Action

This compound is a dye that works by adhering to the surface of the target material. The dye molecules are absorbed by the material, where they reflect light in such a way as to give the material a blue appearance .

Pharmacokinetics

This compound is soluble in some organic solvents, such as ethanol, acetone, and ethyl acetate, but it is insoluble in water . Its stability is good under neutral and acidic conditions, but it may decompose under alkaline conditions .

Result of Action

The primary result of this compound’s action is the coloring of the target material. By adhering to the surface of the material, the dye imparts a deep blue color . This can enhance the aesthetic appeal of the material, making it more attractive for various applications, such as clothing, packaging, and more.

Safety and Hazards

1,4-Bis(mesitylamino)anthraquinone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

Preparation Methods

Solvent Blue 104 can be synthesized using 1,4-dihydroxyanthraquinone and 2,4,6-trimethylaniline as starting materials. The synthetic route involves the reduction of 1,4-dihydroxyanthraquinone to its leuco form, followed by condensation with 2,4,6-trimethylaniline, and subsequent oxidation to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways and conditions.

Chemical Reactions Analysis

Solvent Blue 104 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce leuco forms of the compound .

Properties

IUPAC Name

1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O2/c1-17-13-19(3)29(20(4)14-17)33-25-11-12-26(34-30-21(5)15-18(2)16-22(30)6)28-27(25)31(35)23-9-7-8-10-24(23)32(28)36/h7-16,33-34H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDRBXCDTZRMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC=CC=C5C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051593
Record name C.I. Solvent Blue 104
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid
Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

116-75-6
Record name Solvent Blue 104
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URL https://commonchemistry.cas.org/detail?cas_rn=116-75-6
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Record name C.I. Solvent Blue 104
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimesidinoanthraquinone
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Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]-
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Record name C.I. Solvent Blue 104
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(mesitylamino)anthraquinone
Source European Chemicals Agency (ECHA)
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Record name 1,4-BIS(MESITYLAMINO)ANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Solvent Blue 104 impact the performance of PDLC films?

A1: Research indicates that incorporating this compound into PDLC films affects their electro-optical and mechanical properties. [] Specifically, it was observed that adding this compound led to a decrease in both the contrast ratio (CR) and transmittance of the films. [] This suggests that the dye influences the light scattering and absorption characteristics of the PDLC system. Additionally, the mechanical properties of the films were also found to be impacted by the dye's presence. []

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